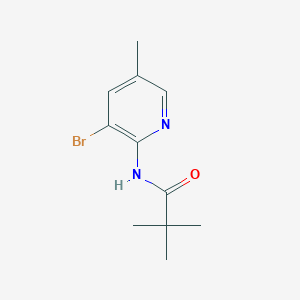

N-(3-bromo-5-methylpyridin-2-yl)pivalamide

CAS No.:

Cat. No.: VC18558718

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O |

|---|---|

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | N-(3-bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H15BrN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

| Standard InChI Key | CFWHRIJIQQSJOM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)Br |

Introduction

Chemical Identity and Structural Characteristics

N-(3-Bromo-5-methylpyridin-2-yl)pivalamide belongs to the class of aromatic amides, distinguished by its bromine substitution at the pyridine ring’s third position and a methyl group at the fifth position. The IUPAC name, N-(3-bromo-5-methylpyridin-2-yl)-2,2-dimethylpropanamide, reflects its substitution pattern and functional groups .

Molecular and Physical Properties

Key physicochemical parameters are summarized below:

The compound’s Standard InChI (InChI=1S/C11H15BrN2O/c1-7-5-8(12)9(13-6-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15))** confirms its stereochemical configuration. Discrepancies in reported CAS numbers (850014-30-1 vs. 446299-84-9 ) suggest potential isomerism or database inconsistencies, necessitating verification via analytical techniques like NMR or X-ray crystallography.

Synthesis and Reaction Pathways

General Synthetic Strategies

While no direct synthesis protocol for N-(3-bromo-5-methylpyridin-2-yl)pivalamide is documented, analogous compounds are synthesized through pyridine functionalization. A plausible route involves:

-

Bromination of 2-amino-5-methylpyridine at the third position using N-bromosuccinimide (NBS) .

-

Amidation with pivaloyl chloride under basic conditions to introduce the pivalamide group .

Recent work by Liu et al. demonstrated that α-bromoketones and 2-aminopyridines undergo divergent reactions to form N-(pyridin-2-yl)amides or imidazopyridines, depending on solvent and oxidant selection . For example:

-

Toluene with I₂/TBHP promotes C–C bond cleavage, yielding amides .

-

Ethyl acetate with TBHP facilitates cyclization to imidazopyridines .

This chemoselectivity underscores the role of reaction conditions in directing synthetic outcomes.

Intermediate Characterization

The precursor 2-amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is commercially available and exhibits a melting point of 72–75°C . Its conversion to the target amide typically involves:

-

Protection of the amino group via acetylation.

-

Nucleophilic acyl substitution with pivaloyl chloride.

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

N-(3-Bromo-5-methylpyridin-2-yl)pivalamide serves as a versatile building block in:

-

Nucleobase analog synthesis: Related compounds like N-(3-formyl-5-methylpyridin-2-yl)pivalamide are used to construct peptide nucleic acids (PNAs) for gene targeting .

-

Heterocyclic compound preparation: Bromine’s leaving group capability enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups .

Drug Discovery Relevance

The compound’s pyridine core is prevalent in FDA-approved drugs (e.g., nilotinib and pyrimethamine). Its bromine atom facilitates structure-activity relationship (SAR) studies by enabling late-stage functionalization.

| Vendor | Purity | Packaging | Price (USD) |

|---|---|---|---|

| VulcanChem | 98% | 250 mg | 240 |

| Matrix Scientific | 95% | 100 mg | 365 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume